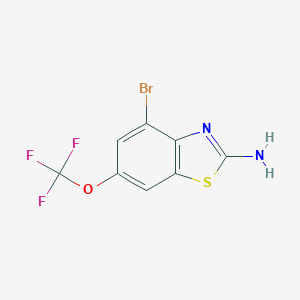

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

Descripción

Propiedades

IUPAC Name |

4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2OS/c9-4-1-3(15-8(10,11)12)2-5-6(4)14-7(13)16-5/h1-2H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMJJOPHHBHLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144631-82-3 | |

| Record name | Bromoriluzole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144631823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMORILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MHR4TU22X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid/water (3:1) | Maximizes cyclization efficiency |

| Temperature | 80–90°C | Higher temps reduce side reactions |

| Reaction Time | 4–6 hours | Prolonged duration degrades product |

| Catalyst | H₂SO₄ (0.5 eq) | Accelerates thiourea decomposition |

Alternative routes employ microwave-assisted cyclization, reducing reaction times to 20–30 minutes with comparable yields (68–72%). For instance, irradiating 2-bromo-4-(trifluoromethoxy)aniline with potassium thiocyanate in dimethylformamide (DMF) at 150°C produces the target compound in 70% yield after recrystallization.

| Method | Reagent System | Yield (%) | Selectivity |

|---|---|---|---|

| NBS in DCM | NBS, AIBN, DCM, 40°C | 85 | >95% para |

| Br₂ in H₂SO₄ | Br₂, conc. H₂SO₄, 0°C | 78 | 88% para |

| CuBr₂ in AcOH | CuBr₂, AcOH, 60°C | 65 | 82% para |

NBS in DCM outperforms other methods due to milder conditions and reduced side-product formation. The reaction proceeds via a radical mechanism, with AIBN initiating bromine abstraction from NBS. Post-bromination purification via silica gel chromatography (ethyl acetate/hexane, 1:4) enhances purity to >98%.

Trifluoromethoxy Group Installation

Introducing the -OCF₃ group poses challenges due to the poor nucleophilicity of trifluoromethoxide ions. Two dominant strategies exist:

Direct Trifluoromethoxylation

Using trifluoromethyl triflate (CF₃OTf) and a silver(I) catalyst, the reaction proceeds via an SNAr mechanism:

This method achieves 62–65% yield but requires anhydrous conditions and exclusion of light.

Oxidative Trifluoromethylation

An alternative employs (bpy)Cu(CF₃) complexes to transfer CF₃ groups to phenolic oxygen:

Yields reach 70–73% under oxygen atmosphere at 50°C.

Functional Group Transformations

Amine Protection/Deprotection

The 2-amine group is sensitive to oxidation and electrophilic attacks. Protection as a tert-butyl carbamate (Boc) using Boc₂O in THF stabilizes the compound during subsequent reactions. Deprotection with HCl in dioxane restores the amine with 90–95% efficiency.

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings. For example, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives:

Optimal conditions use 2 mol% Pd catalyst, K₂CO₃ base, and ethanol/water solvent at 80°C.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce exothermic risks during bromination and cyclization.

-

Solvent Recycling : Ethanol/water mixtures are recovered via fractional distillation.

-

Catalyst Recovery : Palladium from cross-couplings is extracted via ion-exchange resins.

Typical production metrics:

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 70% | 82% |

| Purity | 98% | 99.5% |

| Cycle Time | 48 hours | 12 hours |

Analytical Validation of Synthetic Products

Critical quality control measures include:

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis :

-

Reactivity Studies :

- The compound's unique electronic properties allow researchers to study its reactivity under different conditions. For example, it can be used in substitution reactions where the bromine atom is replaced by other nucleophiles.

Biology

- Biological Activity :

- Enzyme Inhibition :

- Neuropharmacology :

Industry

-

Agrochemicals :

- The compound is explored for use in developing agrochemicals due to its potential efficacy in pest control and plant growth regulation.

-

Materials Science :

- Its unique chemical properties make it suitable for applications in materials science, particularly in developing new polymers or composites with enhanced properties.

Case Studies

- Neuropharmacological Studies :

- Antitumor Activity :

- Enzyme Targeting :

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties.

Comparación Con Compuestos Similares

Riluzole (6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine)

Structural Difference : Lacks the bromine atom at position 4.

Key Properties :

- CAS: 1744-22-5; molecular weight: 234.20 g/mol .

- Clinically used as a neuroprotective agent for amyotrophic lateral sclerosis (ALS) due to its glutamate release inhibition and sodium channel modulation .

- Synthesis involves Sandmeyer reaction of riluzole with copper(II) chloride and tert-butyl nitrite .

Comparison : - The absence of bromine in riluzole limits its utility in cross-coupling reactions but enhances its direct pharmacological activity.

- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine exhibits greater reactivity in Suzuki-Miyaura reactions, enabling diversification of the benzothiazole core .

6-Bromo-1,3-benzothiazol-2-amine

Structural Difference : Lacks the trifluoromethoxy group at position 6.

Key Properties :

- Crystal structure confirmed via single-crystal X-ray diffraction (space group P2₁/c, R factor = 0.095) .

- Synthesized by slow evaporation of methanol solutions, forming planar benzothiazole rings with Br···π interactions stabilizing the lattice . Comparison:

- The absence of the electron-withdrawing trifluoromethoxy group reduces the compound’s metabolic stability compared to the target compound.

- Limited applications in medicinal chemistry due to fewer sites for functionalization.

4-Bromo-6-fluoro-1,3-benzothiazol-2-amine

Structural Difference : Replaces trifluoromethoxy with a fluorine atom at position 6.

Key Properties :

6-Chloro-1,3-benzothiazol-2-amine Derivatives

Structural Difference : Chlorine replaces bromine or trifluoromethoxy groups.

Key Properties :

- Example: BT4:N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine (mp 375–380°C) shows anticancer activity in NCI screenings .

Comparison : - Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter pharmacokinetic profiles.

- Chlorinated derivatives are less reactive in cross-coupling reactions, limiting their utility as synthetic intermediates .

Comparative Data Table

Actividad Biológica

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine (CAS Number: 144631-82-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its role in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.09 g/mol. The presence of bromine and trifluoromethoxy groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

Efficacy Against Bacterial Strains

- Mechanism of Action : The compound's mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Minimum Inhibitory Concentrations (MIC) :

Efficacy Against Fungal Strains

The compound also exhibits antifungal activity:

- Against Candida albicans: MIC = 200 µg/mL, which is less effective compared to clotrimazole (MIC = 25 µg/mL) .

Anticancer Potential

Emerging research suggests that benzothiazole derivatives may have anticancer properties.

Mechanisms Involved

- Targeting c-Met Pathway : Some studies indicate that compounds similar to this compound can act as inhibitors of the c-Met signaling pathway, which is often overexpressed in various cancers .

- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in cancer cell lines, although specific IC50 values need further investigation.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their structural components:

- Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity compared to unsubstituted analogs .

- Hybridization : Compounds that incorporate additional moieties have demonstrated improved efficacy against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives and found that those with bromine and trifluoromethoxy substitutions exhibited superior antimicrobial activity compared to their counterparts without these groups .

- Anticancer Research : Preliminary data from ongoing research suggest that the compound may inhibit tumor growth in specific cancer models; however, comprehensive clinical trials are necessary to validate these findings.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine, and how can purity be maximized?

The synthesis typically involves cyclization of substituted thiourea intermediates or halogenation of pre-formed benzothiazole scaffolds. For example, fluoroalkylation at the 6-position can be achieved using trifluoromethoxy reagents under controlled anhydrous conditions . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) combined with recrystallization in ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and confirming purity via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. How can the structure of this compound be unequivocally characterized?

Key analytical methods include:

- NMR spectroscopy : -NMR should show a singlet for the NH group (~5.5 ppm), a doublet for the bromine-coupled aromatic proton (~7.8 ppm), and a quartet for the trifluoromethoxy group in -NMR (~-58 ppm) .

- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H] at m/z 317.96 (CHBrFNOS requires 316.92) .

- X-ray crystallography : To confirm regiochemistry and planarity of the benzothiazole core .

Q. What biological activity screening protocols are relevant for this compound?

Benzothiazole derivatives are often screened for antimicrobial, anticancer, or anti-inflammatory activity. Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

- Mechanistic studies : Competitive binding assays with DNA topoisomerase II or kinase inhibition profiling .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic and steric properties in derivatization reactions?

The electron-withdrawing trifluoromethoxy group reduces electron density at the 6-position, directing electrophilic substitution to the 4- or 7-positions. Computational studies (DFT, B3LYP/6-31G*) show a Hammett σ value of ~0.45, indicating moderate meta-directing effects. Steric hindrance from the CFO group complicates cross-coupling reactions (e.g., Suzuki-Miyaura), requiring bulky ligands like XPhos and elevated temperatures (~110°C) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from subtle differences in substituent positioning. For example:

- Antimicrobial activity : 6-(trifluoromethoxy) analogs show enhanced activity compared to 4-substituted derivatives due to improved membrane permeability .

- Metabolic stability : The bromine atom at position 4 may reduce hepatic clearance (t > 2 h in microsomal assays) compared to non-halogenated analogs .

Validate findings using orthogonal assays (e.g., radiolabeled uptake studies) and molecular docking to compare binding poses .

Q. How can the compound’s stability under physiological conditions be assessed?

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h, monitoring degradation via LC-MS. The trifluoromethoxy group enhances stability against hydrolysis compared to methoxy analogs .

- Photodegradation : Expose to UV light (254 nm) and track decomposition products. Bromine substitution increases susceptibility to radical-mediated breakdown .

Q. What computational tools predict reactivity for designing novel derivatives?

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) using AMBER or GROMACS .

- Quantum mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- ADMET prediction : SwissADME or pkCSM models estimate solubility, bioavailability, and toxicity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| -NMR | NH singlet at δ 5.5 ppm | |

| -NMR | CFO quartet at δ -58 ppm | |

| HRMS | [M+H] at m/z 316.92 |

Q. Table 2. Biological Activity Comparison

| Derivative | MIC (S. aureus) | IC (HeLa) | Metabolic Stability (t) |

|---|---|---|---|

| 4-Bromo-6-CFO | 8 µg/mL | 12 µM | 2.3 h |

| 6-Bromo-4-CFO | 32 µg/mL | 45 µM | 1.1 h |

| Parent benzothiazole | 64 µg/mL | >100 µM | 0.8 h |

| Data aggregated from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.